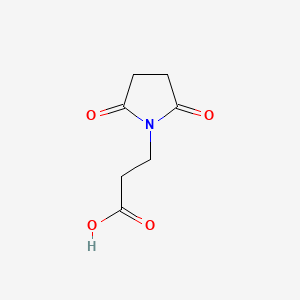

3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c9-5-1-2-6(10)8(5)4-3-7(11)12/h1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPISPNNORVOBQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60288943 | |

| Record name | 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5724-76-5 | |

| Record name | 5724-76-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid: Properties and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid, also known as N-succinimidyl-β-alanine, is a bifunctional molecule widely utilized in the fields of bioconjugation and drug delivery. Its structure incorporates a terminal carboxylic acid and a succinimide ring, rendering it a valuable linker molecule. The succinimide moiety provides a stable linkage to a primary amine-containing molecule, while the propanoic acid's carboxyl group can be activated, most commonly as an N-hydroxysuccinimide (NHS) ester, to react with primary amines on proteins, peptides, antibodies, and other biomolecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in creating stable bioconjugates.

Core Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | N-Succinimidyl-β-alanine, 3-Succinimidopropionic acid | [2] |

| CAS Number | 5724-76-5 | [1][3] |

| Molecular Formula | C₇H₉NO₄ | [1] |

| Molecular Weight | 171.15 g/mol | [1] |

| Appearance | White to off-white solid | |

| Boiling Point | 427.9 °C at 760 mmHg (Predicted) | |

| Density | 1.408 g/cm³ (Predicted) | |

| pKa (Propanoic Acid) | ~4.87 |

Spectroscopic Properties

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the succinimide ring, the ethylene bridge, and the acidic proton of the carboxylic acid. The succinimide protons would likely appear as a singlet around 2.7 ppm. The protons of the ethylene bridge would present as two triplets, one for the methylene group adjacent to the nitrogen and another for the methylene group alpha to the carbonyl carbon.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the succinimide and the carboxylic acid, as well as for the methylene carbons. The carbonyl carbons are expected in the downfield region (170-180 ppm).

-

FTIR: The infrared spectrum will be dominated by strong carbonyl stretching vibrations. The succinimide group typically shows two carbonyl absorption bands (symmetric and asymmetric stretching) around 1700 cm⁻¹ and 1770 cm⁻¹.[4] The carboxylic acid will exhibit a broad O-H stretching band from 2500 to 3300 cm⁻¹ and a strong C=O stretching band around 1700 cm⁻¹.[5]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the carboxyl group and cleavage of the succinimide ring.

Synthesis Protocol

A plausible synthesis for this compound involves the reaction of β-alanine with succinic anhydride. This reaction proceeds via a nucleophilic attack of the amine group of β-alanine on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring to form an amide and a carboxylic acid. Subsequent heating promotes intramolecular cyclization with the elimination of water to form the stable succinimide ring.

Materials:

-

β-Alanine

-

Succinic anhydride

-

Glacial acetic acid

-

Acetic anhydride

Procedure:

-

A mixture of β-alanine (1 equivalent) and succinic anhydride (1 equivalent) is suspended in glacial acetic acid.

-

The mixture is heated to reflux for several hours to facilitate the initial ring-opening and subsequent cyclization.

-

Acetic anhydride can be added to the reaction mixture to act as a dehydrating agent, driving the equilibrium towards the formation of the succinimide ring.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or crystallization, followed by filtration and washing with a suitable solvent to remove any unreacted starting materials and byproducts.

-

The final product can be further purified by recrystallization.

Experimental Protocols: Application in Bioconjugation

The primary application of this compound is as a precursor for amine-reactive linkers. The carboxylic acid group is typically activated to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on biomolecules.

General Protocol for NHS Ester Activation

-

Dissolution: Dissolve this compound in a suitable anhydrous organic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM).

-

Activation: Add N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) (1.1 equivalents) and a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for several hours to overnight. The reaction progress can be monitored by TLC.

-

Work-up: The urea byproduct formed from the carbodiimide is removed by filtration. The solvent is then removed under reduced pressure to yield the crude NHS ester.

-

Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure NHS ester of this compound.

General Protocol for Protein Labeling with the NHS Ester

This protocol describes the conjugation of the activated NHS ester of this compound to a protein.

Materials:

-

Protein to be labeled in an amine-free buffer (e.g., phosphate-buffered saline, PBS, at pH 7.2-8.5).

-

Activated NHS ester of this compound.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Size-exclusion chromatography column for purification.

Procedure:

-

Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer.

-

NHS Ester Solution: Immediately before use, dissolve the NHS ester in a minimal amount of anhydrous DMF or DMSO to create a stock solution.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution. The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.

-

Purification: Remove the excess linker and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer.

-

Characterization: The resulting conjugate can be characterized by various methods, such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry, to determine the degree of labeling.

Visualizations

Reaction of β-Alanine with Succinic Anhydride

Caption: Synthesis of this compound.

General Workflow for Protein Bioconjugation

Caption: General workflow for protein bioconjugation using an NHS ester.

NHS Ester Reaction with a Primary Amine

Caption: Reaction mechanism of an NHS ester with a primary amine.

References

Synthesis and Purification of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid, a valuable bifunctional molecule utilized in bioconjugation and drug delivery systems. This document details the core synthetic methodologies, purification protocols, and characterization data essential for its successful preparation and quality assessment in a laboratory setting.

Introduction

This compound, also known as N-succinimidyl-β-alanine, is a derivative of β-alanine featuring a succinimide moiety. This heterobifunctional linker possesses a carboxylic acid group that can be activated for coupling reactions, while the succinimide ring provides a stable linkage. Its defined structure and reactivity make it a crucial reagent in the development of antibody-drug conjugates (ADCs), pegylated proteins, and other targeted therapeutic agents.

Synthesis Methodology

The primary and most direct route for the synthesis of this compound involves the reaction of β-alanine with succinic anhydride. This two-step, one-pot synthesis proceeds through the formation of an intermediate, N-(carboxyethyl)succinamic acid, followed by a cyclodehydration to yield the final product.

Reaction Pathway

The synthesis pathway can be visualized as follows:

Experimental Protocol

This protocol outlines a common method for the synthesis of this compound.

Materials:

-

β-Alanine

-

Succinic anhydride

-

Acetic acid (glacial)

-

Acetic anhydride (optional, for enhancing cyclization)

-

Deionized water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve β-alanine (1.0 equivalent) in glacial acetic acid.

-

Addition of Succinic Anhydride: To the stirred solution, add succinic anhydride (1.0 - 1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For enhanced cyclodehydration, a small amount of acetic anhydride can be added.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, the acetic acid can be removed under reduced pressure.

-

Isolation: The crude product is collected by vacuum filtration and washed with cold deionized water to remove any unreacted starting materials and residual acetic acid.

Purification

Purification of the crude product is crucial to remove impurities such as unreacted starting materials and the succinamic acid intermediate. Recrystallization is the most common and effective method for purifying this compound.

Recrystallization Protocol

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. Ethanol or a mixture of ethanol and water is often effective.

Procedure:

-

Dissolution: Transfer the crude product to an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few minutes. The charcoal is then removed by hot filtration.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The pure product will crystallize out of the solution. The flask can be placed in an ice bath to maximize the yield.

-

Collection: The purified crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried in a vacuum oven.

Purification and Characterization Workflow

The overall process of purification and subsequent characterization is outlined below.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₉NO₄ |

| Molecular Weight | 171.15 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 138-142 °C (literature) |

Table 2: Spectroscopic Data (Expected)

| Technique | Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) |

| ¹H NMR | ~2.6 ppm (t, 2H, -CH₂-COOH), ~2.7 ppm (s, 4H, succinimide -CH₂-CH₂-), ~3.8 ppm (t, 2H, -N-CH₂-), ~12.0 ppm (s, 1H, -COOH) |

| ¹³C NMR | ~31 ppm (-CH₂-COOH), ~34 ppm (succinimide -CH₂-CH₂-), ~38 ppm (-N-CH₂-), ~174 ppm (-COOH), ~177 ppm (succinimide C=O) |

| IR (KBr) | ~3200-2500 cm⁻¹ (O-H stretch, carboxylic acid), ~1770 cm⁻¹ (C=O stretch, imide, symmetric), ~1700 cm⁻¹ (C=O stretch, imide, asymmetric and carboxylic acid) |

Note: Actual spectroscopic values may vary depending on the solvent and instrument used.

Conclusion

The synthesis of this compound from β-alanine and succinic anhydride is a straightforward and efficient process. Proper purification, primarily through recrystallization, is essential to obtain a high-purity product suitable for applications in drug development and bioconjugation. The characterization data provided in this guide serves as a benchmark for quality control and assurance. This technical guide provides researchers and scientists with the necessary information to confidently synthesize and purify this important chemical entity.

The Role of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid in Biochemical Conjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid, and more specifically its N-hydroxysuccinimide (NHS) ester derivative, serves as a cornerstone reagent in modern biochemistry and drug development. Its principal function is to act as a versatile amine-reactive chemical handle, enabling the covalent conjugation of a wide array of molecules to proteins, antibodies, peptides, and other biomolecules. This technical guide provides an in-depth exploration of the chemistry, applications, and methodologies associated with this compound, with a focus on its utility in creating sophisticated bioconjugates for research and therapeutic purposes.

Core Concepts: The Chemistry of Amine-Reactive Linkers

At the heart of its utility lies the N-hydroxysuccinimide (NHS) ester of this compound. This functional group exhibits high reactivity towards primary amines, which are abundantly available on the surface of proteins through lysine residues and the N-terminus.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of a stable and irreversible amide bond.[2]

A critical factor governing the success of this conjugation is the reaction pH. The primary amine on the biomolecule must be in its unprotonated state to act as an effective nucleophile.[3] Consequently, these reactions are typically performed at a slightly alkaline pH, generally between 7.2 and 9.0, with an optimal range of 8.3 to 8.5.[1][4][5]

However, a competing reaction, hydrolysis, where the NHS ester reacts with water, can significantly reduce conjugation efficiency. The rate of hydrolysis is also pH-dependent and increases at higher pH values.[1][6] Therefore, careful optimization of the reaction pH and other conditions is crucial to maximize the yield of the desired bioconjugate.

Quantitative Data Presentation

Table 1: Stability of NHS Esters as a Function of pH and Temperature

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 7.0 | Room Temperature | ~7 hours |

| 8.0 | 4 | ~1 hour |

| 8.5 | Room Temperature | 125-180 minutes |

| 8.6 | 4 | 10 minutes |

| 9.0 | Room Temperature | Minutes |

This table illustrates the significant impact of pH and temperature on the hydrolytic stability of NHS esters. As the pH and temperature increase, the rate of hydrolysis accelerates, resulting in a shorter half-life for the reactive ester.[1][5][6]

Table 2: Recommended Buffers and Solvents for NHS Ester Conjugation

| Buffer Type | Recommended Concentration | pH Range | Incompatible Components |

| Phosphate Buffered Saline (PBS) | 1X | 7.2 - 7.4 | Tris, glycine, ammonium salts |

| Sodium Bicarbonate | 0.1 M | 8.3 - 9.0 | Primary amine-containing buffers |

| Borate | 50 mM | 8.0 - 9.0 | Buffers with primary amines |

| HEPES | 0.1 M | 7.2 - 8.2 | Avoid primary amine additives |

| Solvent for NHS Ester | - | - | - |

| Anhydrous DMSO or DMF | Stock solution (e.g., 10 mM) | N/A | Water (promotes hydrolysis), amine-containing solvents |

This table provides a summary of commonly used buffers and solvents for NHS ester conjugation reactions, highlighting their recommended concentrations, pH ranges, and incompatible components.[1][4][7][8]

Applications in Biochemistry and Drug Development

The versatility of this compound as a linker component has led to its widespread use in numerous biochemical applications:

Heterobifunctional Crosslinking

While this compound itself is not a crosslinker, it is a fundamental building block for the synthesis of heterobifunctional crosslinkers.[9][10] These reagents possess two different reactive groups, allowing for the specific and sequential conjugation of two different molecules. For instance, an NHS ester can be combined with a maleimide group to create a crosslinker that reacts with amines and thiols, respectively. A notable example is Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a widely used crosslinker in the development of antibody-drug conjugates.[11]

Antibody-Drug Conjugates (ADCs)

In the field of targeted cancer therapy, linkers derived from this compound are integral to the structure of ADCs.[11][12][13] ADCs are complex biopharmaceuticals composed of a monoclonal antibody, a potent cytotoxic drug (payload), and a chemical linker that connects them. The linker's role is critical, as it must remain stable in circulation to prevent premature drug release and then efficiently release the payload at the tumor site.[14][15][]

Linkers in ADCs can be broadly classified as:

-

Non-cleavable linkers: These linkers, such as those formed using SMCC, rely on the complete degradation of the antibody within the lysosome of the cancer cell to release the drug.[11][12]

-

Cleavable linkers: These linkers are designed to be cleaved by specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes.[14][15]

The choice between a cleavable and non-cleavable linker depends on the specific characteristics of the ADC, including the target antigen and the cytotoxic drug.[14]

Fluorescent Labeling

This compound is a key component in the synthesis of amine-reactive fluorescent dyes.[3][8][17][18] By attaching a fluorophore to the propanoic acid backbone and activating the carboxyl group as an NHS ester, a reagent is created that can covalently label proteins and other biomolecules. These fluorescently labeled biomolecules are indispensable tools in a wide range of applications, including:

-

Flow cytometry

-

Immunofluorescence microscopy

-

Western blotting

-

ELISA

Biotinylation

Biotinylation is the process of attaching biotin to a molecule of interest. This technique is widely used for detection, purification, and immobilization of proteins and other biomolecules due to the high-affinity interaction between biotin and streptavidin.[19][20][21][22][23] Amine-reactive biotinylation reagents are commonly synthesized by linking biotin to a spacer arm which terminates in an NHS ester derived from a propanoic acid backbone. This allows for the efficient and specific labeling of primary amines on the target molecule.

Surface Immobilization

The NHS ester of this compound can be used to immobilize proteins and other biomolecules onto solid surfaces.[24][25][26][27] This is a fundamental technique in the development of biosensors, microarrays, and other diagnostic platforms. The NHS ester-functionalized surface reacts with primary amines on the biomolecule, forming a stable covalent linkage.

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general guideline for the conjugation of an NHS ester-functionalized molecule (e.g., a fluorescent dye or biotin) to a protein.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

NHS ester reagent

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

1 M Sodium Bicarbonate buffer, pH 8.3

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Phosphate Buffered Saline (PBS), pH 7.2-7.4

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in an amine-free buffer like PBS at a concentration of 2-10 mg/mL.

-

If the protein solution contains amine-containing buffers (e.g., Tris), perform a buffer exchange into PBS.

-

Adjust the pH of the protein solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate buffer.[2]

-

-

Prepare the NHS Ester Stock Solution:

-

Perform the Conjugation Reaction:

-

Calculate the required volume of the NHS ester stock solution to achieve the desired molar ratio of reagent to protein. A molar excess of the NHS ester is typically used.

-

While gently vortexing the protein solution, add the NHS ester stock solution dropwise.[2]

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[4]

-

-

Purify the Conjugate:

-

Remove unreacted NHS ester and byproducts by size-exclusion chromatography.[2]

-

Equilibrate the column with PBS (pH 7.2-7.4).

-

Apply the reaction mixture to the column and elute with PBS.

-

The labeled protein will elute in the void volume, while the smaller, unreacted molecules will be retained and elute later.

-

-

Characterize the Conjugate:

-

Determine the degree of labeling (DOL) by spectrophotometry, if applicable (for fluorescently labeled proteins).

-

Assess the functionality of the labeled protein using an appropriate activity assay.

-

Mandatory Visualizations

Caption: General reaction mechanism of an NHS ester with a primary amine.

Caption: Experimental workflow for protein labeling using an NHS ester.

Caption: Simplified structure of an Antibody-Drug Conjugate (ADC).

References

- 1. 交联剂-化学胺基交联剂-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 2. benchchem.com [benchchem.com]

- 3. Labeling Proteins with iFluor® Dye Succinimidyl Esters | AAT Bioquest [aatbio.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. benchchem.com [benchchem.com]

- 6. help.lumiprobe.com [help.lumiprobe.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. ulab360.com [ulab360.com]

- 9. Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An efficient synthesis of a heterobifunctional coupling agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 14. biotechinformers.com [biotechinformers.com]

- 15. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 17. abpbio.com [abpbio.com]

- 18. resources.biomol.com [resources.biomol.com]

- 19. Sulfosuccinimidyl-2-(biotinamido)-ethyl-1,3'-dithiopropionate (Sulfo-NHS-SS-Biotin) [proteochem.com]

- 20. Succinimidyl-2-(biotinamido)-ethyl-1,3'-dithiopropionate (NHS-SS-Biotin) [proteochem.com]

- 21. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]

- 22. researchgate.net [researchgate.net]

- 23. Biotinylation and Haptenylation Reagents—Section 4.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 24. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Dithiobissuccinimidyl propionate as an anchor for assembling peroxidases at electrodes surfaces and its application in a H2O2 biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. biotium.com [biotium.com]

An In-depth Technical Guide to 3-Maleimidopropionic Acid N-Succinimidyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of the heterobifunctional crosslinking agent commonly identified by the CAS number 55750-62-4. While the query referred to this compound as "3-Succinimidopropionic acid," it is crucial to clarify that the accurate IUPAC name is 2,5-Dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate [1][2]. It is more commonly known by synonyms such as 3-Maleimidopropionic acid N-succinimidyl ester , N-Succinimidyl 3-maleimidopropionate , or the acronym BMPS [3]. This guide will adhere to the prevalent scientific nomenclature, primarily using "3-Maleimidopropionic acid N-succinimidyl ester."

This reagent is a valuable tool in bioconjugation and drug development, facilitating the covalent linkage of molecules containing primary amines with those possessing sulfhydryl groups. Its utility is rooted in its distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester that reacts with amines, and a maleimide group that specifically targets thiols.

Core Physical and Chemical Properties

The fundamental properties of 3-Maleimidopropionic acid N-succinimidyl ester are summarized below, providing a foundational understanding of its chemical nature.

Table 1: General and Physical Properties

| Property | Value |

| CAS Number | 55750-62-4[1][2][3][4] |

| Molecular Formula | C₁₁H₁₀N₂O₆[1][2][3][4] |

| Molecular Weight | 266.21 g/mol [1][2][3][4] |

| Appearance | White to light brown solid/crystals[1] |

| Melting Point | 168-170 °C[1][5] |

| Boiling Point (Predicted) | 448.8 ± 47.0 °C[1][5] |

| Density (Predicted) | 1.55 ± 0.1 g/cm³[1][5] |

| Water Solubility | Insoluble[1][5] |

| Solubility in Organic Solvents | Slightly soluble in Acetonitrile, Chloroform, and Methanol.[1][5] Soluble in DMSO.[6] |

Table 2: Chemical and Reactivity Data

| Property | Value/Information |

| IUPAC Name | 2,5-Dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate[1][2] |

| Common Synonyms | 3-Maleimidopropionic acid N-succinimidyl ester, N-Succinimidyl 3-maleimidopropionate, BMPS[3] |

| pKa (Predicted) | -2.39 ± 0.20[1][5] |

| Stability | Moisture sensitive.[1][5] Store in an inert atmosphere at 2-8°C.[1][5] |

| Reactive Groups | N-hydroxysuccinimide (NHS) ester, Maleimide |

| Spacer Arm Length | 6.9 Å[3] |

Reactivity and Mechanism of Action

3-Maleimidopropionic acid N-succinimidyl ester is a heterobifunctional crosslinker, meaning it possesses two different reactive groups that can form covalent bonds with distinct functional groups on other molecules.

-

NHS Ester Reactivity : The N-hydroxysuccinimide ester is highly reactive towards primary amines (-NH₂) at a pH range of 7-9.[6] This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. This functionality is typically employed to label proteins, amine-modified oligonucleotides, or other amine-containing molecules.[1]

-

Maleimide Reactivity : The maleimide group exhibits high specificity for sulfhydryl (thiol) groups (-SH) at a pH range of 6.5-7.5.[6] The reaction proceeds via a Michael addition, forming a stable thioether bond. This allows for the specific conjugation to cysteine residues in proteins or other thiol-containing molecules.[1]

The sequential nature of these reactions allows for controlled, multi-step conjugation procedures. For instance, a protein can first be activated with the NHS ester to introduce maleimide groups, which can then be used to conjugate a second, thiol-containing molecule.

Experimental Protocols

General Protocol for Protein-Protein Conjugation

This protocol outlines a general workflow for crosslinking two proteins, one with accessible primary amines (Protein A) and the other with a free sulfhydryl group (Protein B).

-

Reagent Preparation :

-

Dissolve 3-Maleimidopropionic acid N-succinimidyl ester in an appropriate organic solvent like DMSO to prepare a stock solution.

-

Prepare Protein A and Protein B in suitable buffers. The buffer for the NHS ester reaction should have a pH of 7.2-8.0 (e.g., phosphate-buffered saline, PBS), while the buffer for the maleimide reaction should have a pH of 6.5-7.5 (e.g., phosphate buffer with EDTA).

-

-

Activation of Protein A :

-

Add a 10- to 20-fold molar excess of the dissolved crosslinker to the solution of Protein A.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

-

Remove the excess, unreacted crosslinker using a desalting column or dialysis, exchanging the buffer to the one suitable for the maleimide reaction.

-

-

Conjugation to Protein B :

-

Immediately add the maleimide-activated Protein A to the solution of Protein B.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching and Purification :

-

Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.

-

Purify the resulting conjugate using size-exclusion chromatography or affinity chromatography to separate the desired conjugate from unreacted proteins and byproducts.

-

Applications in Research and Drug Development

The unique properties of 3-Maleimidopropionic acid N-succinimidyl ester make it a versatile tool in several scientific domains:

-

Antibody-Drug Conjugates (ADCs) : This crosslinker is utilized in the development of ADCs, where a cytotoxic drug (containing a thiol group) is linked to a monoclonal antibody (with accessible lysine residues). The NHS ester reacts with the antibody, and the maleimide group subsequently couples the drug.

-

Immunoassays : It is used to prepare enzyme-antibody conjugates for techniques like ELISA. An enzyme can be linked to a primary or secondary antibody to facilitate signal detection.

-

Protein-Protein Interaction Studies : By crosslinking interacting proteins, this reagent can help in identifying and characterizing protein complexes.

-

Biomolecule Immobilization : It can be used to attach proteins or other biomolecules to surfaces or beads that have been functionalized with either amines or thiols, for applications in biosensors or affinity chromatography.

-

Fluorescent Labeling : A fluorophore containing a thiol group can be conjugated to a protein or antibody to create fluorescent probes for imaging and flow cytometry.

Visualizations

References

- 1. N-Succinimidyl 3-maleimidopropionate | 55750-62-4 [chemicalbook.com]

- 2. 2,5-dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate | C11H10N2O6 | CID 4620597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 3-Maleimidopropionic acid N-succinimidyl ester - Amerigo Scientific [amerigoscientific.com]

- 5. N-Succinimidyl 3-maleimidopropionate CAS#: 55750-62-4 [m.chemicalbook.com]

- 6. 3-Maleimidopropionic acid N-hydroxysuccinimide ester *CAS 55750-62-4* | AAT Bioquest [aatbio.com]

An In-depth Technical Guide on the Stability of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid, a commonly used N-hydroxysuccinimide (NHS) ester, in aqueous solutions. Understanding the stability of this reagent is critical for its effective use in bioconjugation, drug delivery, and other biomedical applications. This document details the factors influencing its stability, presents available quantitative data, and provides detailed experimental protocols for stability assessment.

Introduction to this compound and its Applications

This compound is a chemical compound featuring a succinimide ring connected to a propanoic acid moiety. More importantly, it is the hydrolysis product of a common amine-reactive crosslinker, succinimidyl propionate. The active form, the N-hydroxysuccinimide ester of propanoic acid, is widely employed in bioconjugation to link molecules to primary amines on proteins, peptides, and other biomolecules. This reaction forms a stable amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.

The efficiency of this conjugation is critically dependent on the stability of the NHS ester in the aqueous reaction medium. The primary competing reaction is the hydrolysis of the ester, which converts the amine-reactive NHS ester back to the inactive this compound, rendering it incapable of reacting with the target amine. This hydrolytic instability necessitates careful control of reaction conditions to maximize conjugation yield.

The Hydrolysis of N-Hydroxysuccinimide Esters

The hydrolysis of the NHS ester of this compound is a crucial factor to consider in its application. This reaction involves the nucleophilic attack of water on the ester carbonyl carbon, leading to the cleavage of the ester bond and the formation of the corresponding carboxylic acid and N-hydroxysuccinimide.

The rate of this hydrolysis is significantly influenced by several factors, primarily pH and temperature.

The stability of NHS esters is highly pH-dependent. The rate of hydrolysis increases significantly with increasing pH.[1] In acidic conditions, the ester is relatively stable. However, the desired reaction with primary amines (aminolysis) is also slow at low pH because the amine groups are protonated and thus less nucleophilic. The optimal pH for conjugation reactions is typically in the range of 7.2 to 8.5, which represents a compromise between maximizing the availability of deprotonated primary amines and minimizing the rate of hydrolysis.[1] At a pH above 8.5, the hydrolysis of the NHS ester becomes increasingly rapid, which can significantly reduce the efficiency of the conjugation reaction.

Temperature also plays a critical role in the stability of NHS esters. An increase in temperature accelerates the rate of both the desired aminolysis and the competing hydrolysis reaction. Therefore, conjugation reactions are often performed at room temperature or on ice (4°C) to slow down the rate of hydrolysis, especially for long incubation periods or when working with sensitive biomolecules.

Quantitative Stability Data

Table 1: Half-life of Dithiobis(succinimidyl propionate) (DSP) Monolayer Hydrolysis

| pH | Temperature (°C) | Buffer | Half-life (s) |

| 8.5 | Room Temperature | 50 mM Borate | ~480 |

Data derived from a study on the hydrolysis of a DSP monolayer on a gold surface, which may not directly reflect the kinetics in solution but provides an indication of reactivity.[2]

Table 2: General Half-life of NHS Esters in Aqueous Solution

| pH | Temperature (°C) | Half-life |

| 7.0 | 4 | Several hours |

| 8.0 | 25 | ~1-2 hours |

| 8.5 | 4 | ~1 hour |

| 9.0 | 4 | Minutes |

These are generalized values for typical NHS esters and highlight the significant impact of pH on stability.

Signaling Pathways and Logical Relationships

The primary chemical transformation of concern is the hydrolysis of the active NHS ester. This can be visualized as a simple reaction pathway.

Caption: Hydrolysis pathway of the active NHS ester.

A typical workflow for assessing the stability of an NHS ester involves sample preparation, incubation under controlled conditions, and subsequent analysis to quantify the remaining active ester.

Caption: Experimental workflow for stability assessment.

Experimental Protocols

Two common methods for assessing the stability of NHS esters are UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).

This method relies on monitoring the increase in absorbance at approximately 260 nm, which corresponds to the release of the N-hydroxysuccinimide (NHS) leaving group upon hydrolysis.[3]

Materials:

-

This compound NHS ester

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Aqueous buffers of desired pH (e.g., phosphate, borate, or carbonate buffers)

-

UV-Vis spectrophotometer with temperature control

-

Quartz cuvettes

Procedure:

-

Prepare a concentrated stock solution of the NHS ester (e.g., 100 mM) in anhydrous DMSO or DMF.

-

Equilibrate the aqueous buffer of the desired pH to the target temperature in a quartz cuvette inside the spectrophotometer.

-

Initiate the hydrolysis reaction by adding a small volume of the concentrated NHS ester stock solution to the pre-warmed buffer in the cuvette to achieve the desired final concentration (e.g., 1 mM). Mix rapidly by inverting the cuvette.

-

Immediately begin monitoring the absorbance at 260 nm over time. Record data at regular intervals until the absorbance reaches a plateau, indicating the completion of the hydrolysis reaction.

-

Data Analysis: The pseudo-first-order rate constant (k_obs) for hydrolysis can be determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A_final - (A_final - A_initial) * exp(-k_obs * t), where A(t) is the absorbance at time t, A_initial is the initial absorbance, and A_final is the final absorbance. The half-life (t_1/2) can then be calculated as t_1/2 = ln(2) / k_obs.

This method allows for the direct quantification of the parent NHS ester and its hydrolysis products, providing a more detailed analysis of the degradation process. A Hydrophilic Interaction Liquid Chromatography (HILIC) method is often suitable for separating the polar NHS and the resulting carboxylic acid from the less polar parent ester.[4]

Materials:

-

This compound NHS ester

-

Anhydrous DMSO or DMF

-

Aqueous buffers of desired pH

-

HPLC system with a UV detector

-

HILIC column (e.g., silica-based)

-

Acetonitrile (ACN), HPLC grade

-

Ammonium acetate or other suitable buffer salts, HPLC grade

-

Ultrapure water

Procedure:

-

Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.

-

Prepare a series of reaction mixtures by diluting the stock solution into the aqueous buffer of interest at a specific temperature.

-

Incubate the reaction mixtures at the desired temperature.

-

At various time points , withdraw an aliquot from the reaction mixture and immediately quench the reaction by diluting it with a cold, acidic solution (e.g., 0.1% trifluoroacetic acid in ACN/water) to prevent further hydrolysis.

-

Analyze the quenched samples by HPLC. A typical HILIC method might involve an isocratic mobile phase of high organic content (e.g., 90% ACN, 10% 10 mM ammonium acetate in water) with UV detection at a wavelength where both the parent ester and the hydrolysis products have some absorbance (e.g., 220 nm or 260 nm).[4]

-

Quantify the peak areas corresponding to the parent NHS ester, the hydrolyzed carboxylic acid, and free NHS. The decrease in the peak area of the parent ester over time can be used to calculate the hydrolysis rate constant and half-life.

Conclusion

The stability of this compound's active NHS ester in aqueous solutions is a critical parameter that significantly impacts the success of bioconjugation reactions. The primary degradation pathway is hydrolysis, which is accelerated by increases in pH and temperature. To ensure efficient and reproducible conjugation, it is essential to carefully control the reaction conditions, particularly pH and temperature, and to use the NHS ester solution promptly after preparation. For applications requiring high precision and reproducibility, it is highly recommended to experimentally determine the stability of the specific NHS ester under the intended reaction conditions using methods such as UV-Vis spectrophotometry or HPLC. This guide provides the foundational knowledge and detailed protocols to enable researchers to effectively manage the stability of this important bioconjugation reagent.

References

- 1. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]

Navigating the Solubility of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid in DMSO and DMF: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid, a bifunctional linker molecule, in the common aprotic polar solvents Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). Due to the scarcity of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for researchers. It includes a theoretical analysis of solubility based on molecular structures, a detailed experimental protocol for determining solubility, and a practical workflow for the preparation of stock solutions. This guide aims to equip researchers with the necessary information to effectively utilize this compound in their experimental designs.

Introduction

This compound is a valuable reagent in bioconjugation and drug delivery research. Its structure incorporates a succinimide group, reactive towards primary amines, and a carboxylic acid, enabling further chemical modifications. The successful application of this linker is contingent on its effective dissolution in appropriate solvents. DMSO and DMF are frequently the solvents of choice in these applications due to their ability to dissolve a wide range of organic molecules.[1][2] This guide provides essential information regarding the solubility of this compound in these two critical solvents.

Theoretical Solubility Assessment

The principle of "like dissolves like" provides a foundational understanding of solubility. By examining the molecular structures of the solute and solvents, we can predict their miscibility.

-

This compound: This molecule possesses both polar and non-polar characteristics. The succinimide and carboxylic acid moieties contribute polar features, including carbonyl groups and a hydroxyl group, which can participate in hydrogen bonding. The propylene chain represents a non-polar segment.

-

Dimethyl Sulfoxide (DMSO): DMSO is a highly polar aprotic solvent with a sulfoxide group that acts as a strong hydrogen bond acceptor.[3][4] Its two methyl groups are non-polar.

-

N,N-Dimethylformamide (DMF): DMF is another polar aprotic solvent.[2][5] The amide group provides polarity, and like DMSO, it can act as a hydrogen bond acceptor. The two methyl groups contribute to its non-polar character.

Based on these structures, this compound is expected to exhibit good solubility in both DMSO and DMF. The polar groups of the solute can interact favorably with the polar functionalities of the solvents.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Molar Mass ( g/mol ) |

| DMSO | Data to be determined | Data to be determined | 171.15[6][7] | |

| DMF | Data to be determined | Data to be determined | 171.15[6][7] |

Experimental Protocol for Solubility Determination

The following is a general and robust gravimetric method for determining the solubility of this compound in DMSO and DMF.

Materials:

-

This compound

-

Anhydrous DMSO

-

Anhydrous DMF

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Pipettes

-

Drying oven

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of either DMSO or DMF.

-

Securely cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Determination of Solute Concentration:

-

Carefully transfer a known volume of the clear supernatant to a pre-weighed vial.

-

Record the exact volume transferred.

-

Evaporate the solvent under reduced pressure or in a drying oven at a temperature below the decomposition point of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The mass of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial.

-

-

Calculation of Solubility:

Workflow for Stock Solution Preparation

In many research settings, preparing a stock solution of a specific concentration is a more common task than determining the absolute solubility. The following workflow illustrates this process.

Caption: Workflow for preparing a stock solution.

Conclusion

References

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. What is the structure of DMSO? | AAT Bioquest [aatbio.com]

- 5. Dimethylformamide Structure: Explained with Examples & Uses [vedantu.com]

- 6. This compound | C7H9NO4 | CID 245861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid molecular weight and formula

This document provides core technical data and a representative experimental workflow for 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid, a bifunctional crosslinker commonly utilized in bioconjugation and chemical synthesis. It is intended for researchers and professionals in drug development and life sciences who require precise chemical information and an understanding of its practical applications.

Core Chemical Properties

This compound is a chemical compound frequently used as a linker molecule.[1][] Its structure features a succinimide group and a carboxylic acid group, enabling the conjugation of different molecules. The following table summarizes its key molecular properties.

| Property | Value | Source |

| Molecular Formula | C7H9NO4 | [1][3][4] |

| Molecular Weight | 171.15 g/mol | [][3][4] |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 5724-76-5 | [1][4] |

Representative Experimental Workflow: Amine-Reactive Labeling

The presence of the N-hydroxysuccinimide (NHS) ester, which can be formed from the carboxylic acid, makes this molecule an amine-reactive crosslinker. A primary application is the labeling of proteins or other biomolecules containing primary amines (e.g., lysine residues). The following diagram illustrates a generalized workflow for such a bioconjugation experiment.

Experimental Protocol: General Procedure for Protein Labeling

The following is a generalized protocol for the covalent labeling of a protein with a reporter molecule using this compound as a linker. This procedure involves the activation of the linker's carboxyl group to form an amine-reactive NHS ester, followed by conjugation to the protein.

Materials:

-

This compound

-

N-hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Protein of interest (e.g., an antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

-

Reporter molecule with a primary amine

-

Reaction buffer (e.g., MES buffer, pH 6.0 for activation)

-

Quenching buffer (e.g., Tris or glycine, pH 8.0)

-

Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Methodology:

-

Activation of the Linker:

-

Dissolve this compound, NHS, and EDC in an appropriate organic solvent (e.g., DMSO or DMF). A typical molar ratio is 1:1.2:1.2 (linker:NHS:EDC).

-

Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation to Protein:

-

Add the activated linker solution to the protein solution in a reaction buffer. The molar ratio of linker to protein will depend on the desired degree of labeling and should be optimized empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add a quenching buffer to the reaction mixture to a final concentration of approximately 50 mM. This will react with any unreacted NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess, unreacted linker and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using size-exclusion chromatography.

-

The purified protein conjugate can then be characterized by methods such as UV-Vis spectroscopy and SDS-PAGE.

-

This technical guide provides the fundamental chemical properties of this compound and a representative application in bioconjugation. Researchers should adapt and optimize the provided protocols for their specific experimental needs.

References

Spectroscopic Analysis of N-Succinimidyl 3-maleimidopropionate: A Technical Guide

Introduction

This technical guide provides a summary of available spectroscopic data for N-Succinimidyl 3-maleimidopropionate (BMPS), a closely related and structurally similar compound to 3-Succinimidopropionic acid. Due to a lack of publicly available spectroscopic data for 3-Succinimidopropionic acid, this guide focuses on BMPS, which contains both the succinimide and a propionate-like structure, making it a relevant analogue for researchers, scientists, and drug development professionals. This document outlines nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these techniques.

Data Presentation

The following tables summarize the available and expected spectroscopic data for N-Succinimidyl 3-maleimidopropionate.

Table 1: ¹H NMR Spectroscopic Data for N-Succinimidyl 3-maleimidopropionate [1][2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.05 | s | 2H | - | Maleimide vinyl protons (-CH=CH-) |

| 3.75 | t | 2H | ~7 | Methylene protons adjacent to maleimide nitrogen (-N-CH₂-) |

| 3.05 | t | 2H | ~7 | Methylene protons adjacent to carbonyl group (-CH₂-C=O) |

| 2.80 | br s | 4H | - | Succinimide methylene protons (-CH₂-CH₂-) |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: Expected IR Absorption Bands for N-Succinimidyl 3-maleimidopropionate

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3100-3000 | Medium | C-H stretch (alkene) |

| ~2900-2800 | Medium | C-H stretch (alkane) |

| ~1815 & ~1785 | Strong | C=O stretch (imide, symmetric and asymmetric) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1370 | Medium | C-N stretch |

Note: Specific peak values from experimental data were not available in the search results. The presented data is based on characteristic absorption frequencies for the functional groups present in the molecule.

Table 3: Mass Spectrometry Data for N-Succinimidyl 3-maleimidopropionate

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₆ | [3] |

| Molecular Weight | 266.21 g/mol | [3] |

| Expected [M+H]⁺ | ~267.06 | Calculated |

| Expected [M+Na]⁺ | ~289.04 | Calculated |

Note: Detailed experimental mass spectra with fragment ions (m/z) were not available in the search results.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of the analyte.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Tune and shim the spectrometer to the sample.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum, potentially using techniques like DEPT to aid in peak assignment.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum and identify multiplicities and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Solid Sample (Mull): Grind a small amount of the sample with an agent like Nujol to create a mull, then place a thin film between two salt plates (e.g., KBr).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or with the mulling agent).

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the major absorption bands and correlate them to specific functional group vibrations using standard correlation tables.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., acetonitrile, methanol) at a concentration of approximately 10 µg/mL.

-

Instrumentation: Utilize a mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion.

-

If further structural information is required, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions.

-

-

Data Processing:

-

Analyze the resulting mass spectra to identify the molecular ion peak and any adducts (e.g., [M+H]⁺, [M+Na]⁺).

-

In MS/MS mode, analyze the fragmentation pattern to deduce structural information.

-

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a small molecule.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

References

Methodological & Application

Application Notes and Protocols for Labeling Lysine Residues with 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of primary amines, specifically the ε-amino group of lysine residues and the N-terminus of proteins, using 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid, an N-hydroxysuccinimide (NHS) ester. This method is widely used for conjugating proteins with various molecules such as fluorescent dyes, biotin, or crosslinkers for applications in immunoassays, protein interaction studies, and antibody-drug conjugate (ADC) development.[1][][3]

The underlying chemistry involves the reaction of the amine-reactive NHS ester with a non-protonated primary amine to form a stable amide bond.[4][5][6] This reaction is highly efficient and proceeds under mild conditions, making it a robust method for protein modification.[7]

Reaction Mechanism

The reaction between an NHS ester and a primary amine on a protein, such as a lysine residue, is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

Caption: Chemical reaction of an NHS ester with a primary amine of a lysine residue.

Experimental Protocols

This section provides a general protocol for labeling a protein with this compound. Optimization of the reaction conditions, particularly the molar excess of the NHS ester, is recommended for each specific protein and label.

Materials

-

Protein of interest

-

This compound (or other NHS ester)

-

Reaction Buffer: 0.1 M sodium bicarbonate, 0.1 M sodium phosphate, or 0.1 M borate buffer, pH 8.3-8.5.[1] Crucially, the buffer must be free of primary amines (e.g., Tris). [1]

-

Solvent for NHS Ester: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1]

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[1]

-

Purification System: Size-exclusion chromatography (e.g., desalting column) or dialysis cassette.[1]

-

Storage Buffer: Phosphate-buffered saline (PBS) or other suitable buffer.

Procedure

-

Protein Preparation:

-

Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[1] Higher protein concentrations generally lead to greater labeling efficiency.[4]

-

If the protein is in a buffer containing primary amines, it must be exchanged into the Reaction Buffer using dialysis or a desalting column.[1]

-

-

NHS Ester Preparation:

-

Immediately before use, dissolve the NHS ester in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL or 10 mM).[1]

-

-

Conjugation Reaction:

-

Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (typically 5- to 20-fold).[1]

-

Slowly add the NHS ester solution to the protein solution while gently stirring or vortexing.[1]

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1] If the label is light-sensitive, protect the reaction from light.[1]

-

-

Quenching the Reaction (Optional but Recommended):

-

Purification of the Conjugate:

-

Characterization and Storage:

-

Determine the protein concentration and the degree of labeling (DOL) using appropriate spectrophotometric or mass spectrometric methods.

-

Store the purified conjugate at 4°C for short-term storage or at -20°C or -80°C in aliquots for long-term storage. Avoid repeated freeze-thaw cycles.[1]

-

Experimental Workflow

Caption: General experimental workflow for protein labeling with NHS esters.

Data Presentation: Key Reaction Parameters

The efficiency of the labeling reaction is influenced by several factors. The following tables summarize the recommended starting conditions, which should be optimized for each specific application.

| Parameter | Recommended Range | Notes |

| pH | 8.3 - 8.5 | Optimal for deprotonation of lysine's ε-amino group without significant hydrolysis of the NHS ester.[5] |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[1] A concentration of 2.5 mg/mL is a good starting point.[4] |

| Molar Excess of NHS Ester | 5- to 20-fold | The optimal ratio depends on the number of accessible lysines and the desired degree of labeling. Empirical optimization is recommended.[1] |

| Reaction Time | 1 - 2 hours at room temperature | Can be extended to overnight at 4°C.[1] |

| Reaction Temperature | Room Temperature or 4°C | Room temperature is generally sufficient for a 1-2 hour reaction. |

| Quenching Agent | 50-100 mM Tris or Glycine | Effectively stops the reaction by consuming unreacted NHS ester.[1] |

| Buffer Component | Compatibility | Rationale |

| Sodium Bicarbonate | Recommended | Provides the optimal pH range and is free of primary amines.[4] |

| Sodium Phosphate | Recommended | An alternative amine-free buffer for the desired pH range.[1] |

| Borate Buffer | Recommended | Another suitable amine-free buffer option.[1] |

| Tris (Tris(hydroxymethyl)aminomethane) | Not Recommended | Contains primary amines that will compete with the protein for reaction with the NHS ester.[1] |

| Ammonium Salts | Not Recommended | Contain primary amines that will interfere with the labeling reaction. |

| Sodium Azide | Not Recommended in Labeling Step | Can interfere with the reaction; should be removed by dialysis or desalting prior to labeling.[8] |

References

- 1. benchchem.com [benchchem.com]

- 3. Protein Labeling & Modification [sigmaaldrich.com]

- 4. biotium.com [biotium.com]

- 5. fluidic.com [fluidic.com]

- 6. mdpi.com [mdpi.com]

- 7. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mesoscale.com [mesoscale.com]

Application Notes and Protocols: Conjugation of 3-Succinimidopropionic Acid to Amino-Modified Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. Conjugation of small molecules, such as 3-Succinimidopropionic acid, to oligonucleotides can introduce novel functionalities, including carboxylic acid handles for further derivatization, or alter the physicochemical properties of the nucleic acid. This document provides a detailed protocol for the conjugation of 3-Succinimidopropionic acid, via its N-hydroxysuccinimide (NHS) ester, to an amino-modified oligonucleotide. The reaction proceeds through the formation of a stable amide bond between the primary amine on the oligonucleotide and the NHS ester of the carboxylic acid.

Principle of the Reaction

The conjugation is based on the reaction between an N-hydroxysuccinimide (NHS) ester of 3-Succinimidopropionic acid and a primary aliphatic amine group on a modified oligonucleotide.[1] The amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct. The reaction is typically carried out in a slightly alkaline buffer to ensure the primary amine is deprotonated and thus, more nucleophilic.[2][3]

Materials and Equipment

Reagents:

-

Amino-modified oligonucleotide (e.g., with a 5'- or 3'-amino modifier)

-

N-Succinimidyl 3-propionate (NHS ester of 3-Succinimidopropionic acid)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: 0.1 M Sodium bicarbonate or 0.1 M Sodium tetraborate, pH 8.5

-

Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0

-

Precipitation Solution: 3 M Sodium Acetate, pH 5.2

-

Absolute Ethanol, chilled to -20°C

-

70% Ethanol, chilled to -20°C

-

Nuclease-free water

Equipment:

-

Microcentrifuge

-

Thermomixer or laboratory shaker

-

Lyophilizer or centrifugal evaporator

-

UV-Vis spectrophotometer

-

High-Performance Liquid Chromatography (HPLC) system (for purification and analysis)

-

Mass spectrometer (for characterization)

Experimental Protocols

Preparation of Reagents

Amino-Modified Oligonucleotide:

-

Resuspend the lyophilized amino-modified oligonucleotide in nuclease-free water to a stock concentration of 1 mM.

-

Verify the concentration by measuring the absorbance at 260 nm (A260).

N-Succinimidyl 3-propionate Solution:

-

NHS esters are moisture-sensitive and should be stored in a desiccator.[1]

-

Immediately before use, dissolve the N-Succinimidyl 3-propionate in anhydrous DMSO or DMF to a final concentration of 100 mM. Prepare this solution fresh for each experiment.

Conjugation Buffer:

-

Prepare a 0.1 M solution of sodium bicarbonate or sodium tetraborate.

-

Adjust the pH to 8.5 using HCl or NaOH.

-

Filter-sterilize the buffer.

Conjugation Reaction

-

In a microcentrifuge tube, combine the following:

-

Amino-modified oligonucleotide (from 1 mM stock)

-

0.1 M Conjugation Buffer (pH 8.5)

-

Nuclease-free water to achieve a final oligonucleotide concentration of 0.5 mM.

-

-

Add a 20-fold molar excess of the 100 mM N-Succinimidyl 3-propionate solution to the oligonucleotide solution. For example, for 10 nmol of oligonucleotide, add 2 µL of the 100 mM NHS ester solution.

-

Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature with gentle shaking.

Quenching of the Reaction (Optional)

-

To quench any unreacted NHS ester, add the quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM.

-

Incubate for 15 minutes at room temperature.

Purification of the Conjugated Oligonucleotide

Purification is crucial to remove excess NHS ester, hydrolyzed 3-Succinimidopropionic acid, and unconjugated oligonucleotide. Two common methods are ethanol precipitation and HPLC.

Method 1: Ethanol Precipitation This method is quicker but may result in lower purity compared to HPLC.

-

To the conjugation reaction mixture, add 0.1 volumes of 3 M Sodium Acetate, pH 5.2.

-

Add 3 volumes of cold absolute ethanol.

-

Vortex briefly and incubate at -20°C for at least 1 hour (or overnight for higher recovery).

-

Centrifuge at >12,000 x g for 30 minutes at 4°C.

-

Carefully decant the supernatant.

-

Wash the pellet with 500 µL of cold 70% ethanol.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Carefully decant the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

-

Resuspend the pellet in a desired volume of nuclease-free water.

Method 2: High-Performance Liquid Chromatography (HPLC) Reverse-phase HPLC is the preferred method for achieving high purity of the conjugated oligonucleotide.[4]

-

Column: C18 reverse-phase column.

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point.

-

Detection: Monitor the elution profile at 260 nm. The conjugated oligonucleotide will typically have a longer retention time than the unconjugated amino-modified oligonucleotide due to the increased hydrophobicity of the propionic acid moiety.

-

Collect the fractions corresponding to the conjugated product.

-

Lyophilize the collected fractions to remove the mobile phase and resuspend the purified conjugate in nuclease-free water.

Characterization of the Conjugate

The success of the conjugation can be confirmed by mass spectrometry.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): Analyze the purified conjugate to confirm the mass increase corresponding to the addition of the 3-Succinimidopropionic acid moiety (Molecular Weight: 101.09 g/mol ).

Quantitative Data Summary

The following table summarizes typical parameters and expected outcomes for the conjugation reaction. Actual results may vary depending on the oligonucleotide sequence, length, and specific reaction conditions.

| Parameter | Value/Range | Notes |

| Reactants | ||

| Amino-Oligonucleotide Concentration | 0.3 - 0.8 mM | Higher concentrations can improve reaction kinetics. |

| NHS Ester Molar Excess | 10 - 50 fold | A higher excess can drive the reaction to completion but may require more rigorous purification. |

| Reaction Conditions | ||

| Buffer | 0.1 M Sodium Bicarbonate or Tetraborate | Buffers should be free of primary amines (e.g., Tris) which can compete in the reaction. |

| pH | 8.0 - 9.0 | Optimal for ensuring the primary amine is deprotonated.[2] |

| Temperature | Room Temperature (20-25°C) | |

| Reaction Time | 2 - 12 hours | Can be optimized for specific reactants. |

| Purification and Yield | ||

| Ethanol Precipitation Recovery | 60 - 90% | Purity may be lower than HPLC. |

| HPLC Purity | >90% | The gold standard for purity.[4] |

| Expected Conjugation Efficiency | 70 - 95% | Dependent on reaction conditions and purification method. |

Diagrams

Caption: Experimental workflow for the conjugation of 3-Succinimidopropionic acid to an amino-modified oligonucleotide.

Caption: Reaction scheme for the conjugation of an amino-modified oligonucleotide with N-Succinimidyl 3-propionate.

References

Surface Functionalization of Gold Nanoparticles with 3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the surface functionalization of gold nanoparticles (AuNPs) with 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid. This process yields AuNPs with a reactive N-hydroxysuccinimide (NHS) ester surface, enabling the covalent conjugation of various amine-containing biomolecules for applications in drug delivery, biosensing, and diagnostics.

Introduction

Gold nanoparticles are versatile platforms in biomedical research due to their unique optical and electronic properties, biocompatibility, and ease of surface modification.[1] Functionalization with this compound via a two-step process involving an initial ligand exchange with a carboxyl-terminated thiol, followed by activation with EDC/NHS, creates a stable and highly reactive surface. This NHS-ester functionalized AuNP can readily react with primary amines on proteins, peptides, antibodies, and nucleic acids to form stable amide bonds. This robust conjugation strategy is central to the development of targeted drug delivery systems, diagnostic assays, and therapeutic agents.[2][3]

Applications

Functionalized gold nanoparticles with reactive NHS-ester surfaces have a broad range of applications in biomedical research and drug development:

-

Targeted Drug Delivery: Conjugation of antibodies or ligands that bind to specific cell surface receptors enables the targeted delivery of therapeutic agents to cancer cells or other diseased tissues, enhancing efficacy and reducing off-target effects.[4][5]

-

Biosensing and Diagnostics: Immobilization of antibodies or other biorecognition elements onto the AuNP surface allows for the development of sensitive and specific diagnostic assays, such as lateral flow immunoassays and colorimetric sensors.

-

Theranostics: The combination of therapeutic and diagnostic capabilities in a single nanoparticle platform allows for simultaneous monitoring of disease and delivery of treatment.

-

Gene Delivery: Functionalized AuNPs can be used as carriers for the delivery of genetic material like siRNA and DNA to cells for gene therapy applications.[6]

Quantitative Data Summary